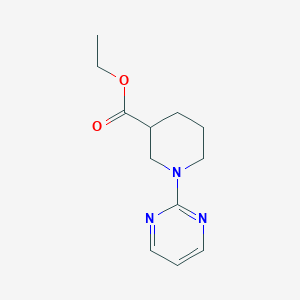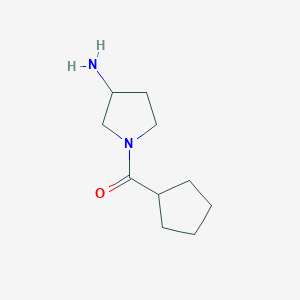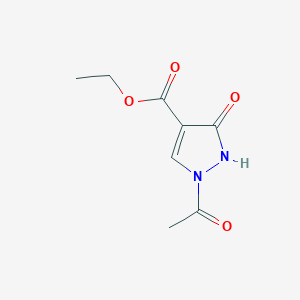
Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate
Overview
Description
Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are found in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Pyrimidines can be synthesized from acyclic reactants . In a typical synthesis, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is diverse and complex . For example, single crystals were developed for some compounds in a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific compound. For instance, some compounds were found to be non-toxic to human cells .Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition
Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate is relevant in the context of dipeptidyl peptidase IV (DPP IV) inhibitors, which are a class of compounds with significant potential in the treatment of type 2 diabetes mellitus. DPP IV plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP, which are involved in insulin secretion. Inhibitors of DPP IV, therefore, have therapeutic potential by prolonging the action of incretins and enhancing insulin secretion. The search for new DPP IV inhibitors is ongoing, despite the number of molecules already reported, driven by the need for compounds with improved efficacy and safety profiles. This compound derivatives could represent a chemical class in this research area, contributing to the development of novel antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Hybrid Catalysts in Synthesis
The compound also finds application in the synthesis of pharmacologically relevant structures, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, through the use of hybrid catalysts. These scaffolds are of interest due to their broad applicability in medicinal chemistry and bioavailability. Research in this area focuses on developing synthetic pathways using various catalysts, including organocatalysts, metal catalysts, and green solvents, to obtain derivatives of the pyranopyrimidine core. Such research underscores the importance of this compound in facilitating the synthesis of complex molecules that could serve as lead compounds in drug discovery (Parmar, Vala, & Patel, 2023).
Chemical Group Contributions to CNS Drugs
In the realm of central nervous system (CNS) pharmacology, the structural features of this compound, particularly the pyrimidine and piperidine moieties, are noteworthy. These functional groups are commonly found in compounds with CNS activity, ranging from antidepressants to antipsychotics. The presence of such groups in a molecule can significantly influence its pharmacological properties, including its ability to cross the blood-brain barrier and interact with CNS receptors. This underlines the compound's relevance in the design of new CNS-active drugs, providing a foundation for the development of novel therapeutics for a range of neurological disorders (Saganuwan, 2017).
Mechanism of Action
Target of action
Pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which could suggest that “Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate” might also interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, pyrimidine derivatives can inhibit or activate their targets, leading to a cascade of biochemical events .
Biochemical pathways
Pyrimidine derivatives have been reported to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Based on the activities of other pyrimidine derivatives, potential effects could include changes in cell signaling, gene expression, or enzymatic activity .
Safety and Hazards
properties
IUPAC Name |
ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-11(16)10-5-3-8-15(9-10)12-13-6-4-7-14-12/h4,6-7,10H,2-3,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUDQMYNEIUZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline](/img/structure/B1465263.png)

![[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1465266.png)
![Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1465267.png)

![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1465270.png)


![[4-(Aminomethyl)bicyclo[2.2.2]oct-1-yl]methanol](/img/structure/B1465274.png)
![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1465277.png)



